SYB4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H29FN2O3 |

|---|---|

Poids moléculaire |

412.5 g/mol |

Nom IUPAC |

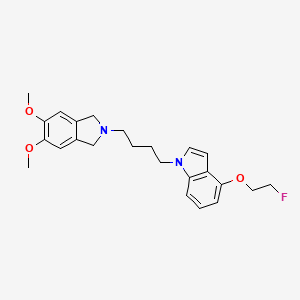

1-[4-(5,6-dimethoxy-1,3-dihydroisoindol-2-yl)butyl]-4-(2-fluoroethoxy)indole |

InChI |

InChI=1S/C24H29FN2O3/c1-28-23-14-18-16-26(17-19(18)15-24(23)29-2)10-3-4-11-27-12-8-20-21(27)6-5-7-22(20)30-13-9-25/h5-8,12,14-15H,3-4,9-11,13,16-17H2,1-2H3 |

Clé InChI |

FQRMRJCGVYXTBW-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2CN(CC2=C1)CCCCN3C=CC4=C3C=CC=C4OCCF)OC |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide to SY4b: A Novel Rifamycin Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of SY4b, a novel rifamycin analogue. The user's initial query for "SYB4" has been identified as a likely typographical error for SY4b, a compound isolated from the desert actinomycete Actinomadura sp. TRM71106. This guide details the chemical structure, physicochemical properties, and biosynthetic origins of SY4b. It includes detailed experimental protocols for its fermentation, isolation, and characterization, and presents all available quantitative data in a structured format. Furthermore, a proposed biosynthetic pathway is visualized to illustrate its formation as a shunt product of the rifamycin biosynthesis pathway.

Chemical Structure and Properties

SY4b is a linear polyketide that represents a shunt product from the biosynthesis of rifamycin. Its core structure is derived from the assembly of acetate and propionate units, initiated by a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit.

Chemical Structure:

A visual representation of the chemical structure of SY4b.

> Caption: Chemical structure of SY4b.

> Caption: Chemical structure of SY4b.

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for SY4b, derived from experimental analysis.

| Property | Value | Method/Source |

| Molecular Formula | C₁₈H₁₆NO₆ | ESI-HRMS[1] |

| Molecular Weight | 342.10 g/mol (Calculated for [M+H]⁺: 343.10) | ESI-HRMS[1] |

| Mass Spectrometry | m/z 334.1295 [M+H]⁺ (Calcd. for 334.1291) | ESI-HRMS[1] |

| UV/Vis Spectrum | Data available in source | UV/Vis Spectroscopy[1] |

| HPLC Retention Time | 9.8 min | HPLC[1] |

Spectroscopic Data

The structural elucidation of SY4b was supported by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed chemical shifts are provided in the supplementary materials of the source publication.

Experimental Protocols

The following sections detail the methodologies for the production and characterization of SY4b.

Fermentation of Actinomadura sp. TRM71106-IL

-

Strain: The recombinant strain Actinomadura sp. TRM71106-IL was used for the production of SY4b.[1]

-

Medium: Solid-state fermentation was conducted on YMG medium.[1]

-

Incubation: The strain was inoculated on YMG agar and incubated at 30°C for 12 days.[1]

-

Scale: For large-scale production, 12 liters of YMG solid medium were used.[1]

Isolation and Purification of SY4b

-

Extraction: The solid cultures were extracted three times with a solvent mixture of EtOAc/MeOH/AcOH (80:15:5, v/v/v). The resulting extract was concentrated under reduced pressure.[1]

-

Liquid-Liquid Extraction: The concentrated crude extract was further subjected to liquid-liquid extraction with EtOAc/H₂O.[1]

-

Fractionation: The EtOAc crude extracts were separated using petroleum ether/MeOH.[1]

-

Chromatography: The fractions were further purified using a sequence of chromatographic techniques:[1]

-

Medium-Pressure Liquid Chromatography (MPLC)

-

Sephadex LH-20 column chromatography

-

Silica gel column chromatography

-

Thin-Layer Chromatography (TLC)

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC):

-

High-Resolution Mass Spectrometry (HRMS):

-

System: LTQ Velos Pro HRMS with Electrospray Ionization (ESI).[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra were recorded for structural elucidation.[1]

-

Biosynthetic Pathway

SY4b is a shunt product of the rifamycin biosynthetic pathway, which is catalyzed by a Type I polyketide synthase (PKS). The pathway is initiated with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). The linear polyketide chain is assembled by the PKS modules. In the case of SY4b, it is believed that the polyketide intermediate is prematurely released from the PKS assembly line, leading to the formation of this linear shunt product instead of undergoing the full cyclization and tailoring reactions to form mature rifamycins.

Proposed Biosynthetic Scheme for SY4b

The following diagram illustrates the proposed logical flow for the biosynthesis of SY4b as a shunt product from the main rifamycin pathway.

Caption: Proposed biosynthetic pathway of SY4b as a shunt product.

References

In Vitro Mechanism of Action of Syndecan-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syndecan-4 (SDC4) is a ubiquitously expressed transmembrane heparan sulfate proteoglycan that plays a pivotal role in cell-matrix interactions, growth factor signaling, and mechanotransduction. Its unique structure, featuring an extracellular domain with heparan sulfate chains, a single transmembrane domain, and a short cytoplasmic tail, allows it to function as both a co-receptor and an independent signaling molecule. This guide provides an in-depth overview of the in vitro mechanism of action of Syndecan-4, focusing on its core functions, associated signaling pathways, and the experimental methodologies used to elucidate them.

Core Mechanisms of Action

Syndecan-4's in vitro functions can be broadly categorized into three main areas: co-receptor activity with integrins and growth factor receptors, independent signaling, and mechanotransduction.

Co-receptor Function: A Synergy with Integrins and Growth Factor Receptors

Syndecan-4 acts in concert with other cell surface receptors, most notably integrins and fibroblast growth factor receptors (FGFRs), to modulate cell adhesion and growth factor signaling.

With Integrins: Syndecan-4 and integrins exhibit a cooperative relationship in the formation of focal adhesions and the organization of the actin cytoskeleton.[1] While integrin engagement with the extracellular matrix (ECM), such as fibronectin, is crucial for initial cell attachment and spreading, the subsequent maturation of focal adhesions and the formation of stress fibers often require Syndecan-4 signaling.[1][2] The heparan sulfate chains of Syndecan-4 bind to the heparin-binding domain of fibronectin, an interaction that is essential for this process.[2]

With Fibroblast Growth Factor Receptors (FGFRs): Syndecan-4 functions as a co-receptor for fibroblast growth factor 2 (FGF2), enhancing its binding to high-affinity FGFRs and prolonging the duration and intensity of downstream signaling.[3] This interaction is critical for FGF2-mediated cellular responses, including proliferation and migration.

Independent Signaling: The PKCα-Rho GTPase Axis

A hallmark of Syndecan-4 signaling is its ability to directly activate Protein Kinase C alpha (PKCα) through its cytoplasmic domain.[4] This activation is a central event that triggers downstream signaling cascades involving Rho family GTPases, which are master regulators of the actin cytoskeleton and cell migration.

PKCα Activation: The cytoplasmic tail of Syndecan-4 contains a binding site for phosphatidylinositol 4,5-bisphosphate (PIP2), and this interaction is a prerequisite for PKCα binding and activation.[5]

RhoA and Rac1 Regulation: Syndecan-4-mediated PKCα activation leads to the modulation of RhoA and Rac1 activity. In the context of focal adhesion formation, Syndecan-4 signaling through PKCα promotes the activation of RhoA, which in turn drives the assembly of contractile actin stress fibers.[6][7] Conversely, in cell migration, Syndecan-4 can regulate the localized activation of Rac1, a key driver of lamellipodia formation at the leading edge of migrating cells.[8]

Mechanotransduction: Sensing and Responding to Mechanical Cues

Syndecan-4 is a key player in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. When subjected to mechanical stress, Syndecan-4 can initiate signaling cascades that influence cell behavior.[1] Applying force to Syndecan-4 has been shown to increase the activation of RhoA in a time-dependent manner.[1] This mechanosensory function of Syndecan-4 is linked to the activation of downstream kinases such as ERK.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on Syndecan-4's mechanism of action.

| Interaction | Binding Partner | Affinity (Kd) | Cell Type/System | Reference |

| Syndecan-4 | Fibronectin (FNIII13 domain) | 128 ± 6.4 nM | Solid-phase assay | [9] |

| Process | Parameter Measured | Observation | Cell Type | Reference |

| RhoA Activation | Fold increase in active RhoA | ~1.5 to 2-fold increase after 5-15 min of ~200 pN tension on Syndecan-4 | Pancreatic stellate cells | [1][10] |

| Cell Migration | Wound closure rate | Syndecan-4 knockdown significantly decreases the rate of wound closure. | Myoblasts | [11] |

| Endocytosis | Reduction in unbinding energy from fibronectin | Syndecan-4 engagement triggers a reduction in unbinding energy, which is blocked by dynamin inhibitors, indicating a role in integrin endocytosis. | Fibroblasts | [12] |

| ERK Activation | Fold increase in pERK | 1.5- to 2-fold increase in ERK activation after 5-min stimulation with PGE2 in wild-type but not Sdc4-/- endothelial cells. | Endothelial cells | [13] |

| Focal Adhesion Size | Focal adhesion area | Syndecan-4 null fibroblasts have smaller focal adhesions compared to wild-type. | Fibroblasts | [14][15] |

Signaling Pathways and Experimental Workflows

Syndecan-4 Signaling Pathways

The following diagrams illustrate the key signaling pathways initiated by Syndecan-4 in vitro.

Experimental Workflow Diagrams

Detailed Experimental Protocols

Immunoprecipitation of Syndecan-4 and Associated Proteins

This protocol is used to isolate Syndecan-4 and its binding partners from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-Syndecan-4 antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Culture cells to the desired confluency and apply experimental treatments.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-Syndecan-4 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against Syndecan-4 and putative binding partners.[16][17][18][19]

In Vitro Wound Healing (Scratch) Assay

This assay measures the effect of Syndecan-4 on cell migration.

Materials:

-

Culture plates

-

Pipette tips (e.g., p200)

-

Microscope with live-cell imaging capabilities

-

Image analysis software

Procedure:

-

Plate cells in a culture dish and grow them to a confluent monolayer.

-

Create a "wound" by scratching the monolayer with a sterile pipette tip.

-

Wash the cells with media to remove detached cells.

-

Capture images of the wound at time zero and at regular intervals (e.g., every 4-8 hours) using a microscope.

-

Quantify the rate of wound closure by measuring the area of the cell-free region at each time point using image analysis software.

-

Compare the migration rates between control cells and cells with altered Syndecan-4 expression or function.[11][20][21][22]

Rac1/RhoA Activation (Pull-down) Assay

This assay is used to quantify the levels of active (GTP-bound) Rac1 or RhoA.

Materials:

-

Cell lysis buffer

-

GST-fusion protein of the Rac1/RhoA-binding domain of a downstream effector (e.g., PAK-PBD for Rac1, Rhotekin-RBD for RhoA) coupled to glutathione-agarose beads

-

Wash buffer

-

Elution buffer (SDS-PAGE sample buffer)

Procedure:

-

Treat cells as required for the experiment and lyse them quickly on ice.

-

Clarify the lysate by centrifugation.

-

Incubate a portion of the lysate with the effector-coupled beads to specifically pull down the GTP-bound form of the GTPase.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using an antibody against Rac1 or RhoA.

-

Run a parallel Western blot on the total cell lysate to determine the total amount of the GTPase.

-

Quantify the band intensities to determine the ratio of active to total GTPase.[8][23][24][25][26][27]

ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the ERK signaling pathway.

Materials:

-

Cell lysis buffer with phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK (pERK) and anti-total-ERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cells with the desired stimuli (e.g., growth factors, mechanical stress).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-pERK primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of pERK to total ERK.[28][29]

Conclusion

The in vitro studies of Syndecan-4 have revealed its intricate and multifaceted role in fundamental cellular processes. As a co-receptor, it fine-tunes the cellular response to the extracellular matrix and growth factors. As an independent signaling molecule, it orchestrates cytoskeletal dynamics and cell migration through the PKCα-Rho GTPase axis. Furthermore, its function as a mechanosensor highlights its importance in the cellular response to physical cues. The experimental approaches detailed in this guide provide a framework for the continued investigation of Syndecan-4's mechanism of action, which holds significant promise for the development of novel therapeutic strategies in areas such as tissue regeneration, inflammation, and cancer.

References

- 1. Syndecan-4 tunes cell mechanics by activating the kindlin-integrin-RhoA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syndecan-4 binding to the high affinity heparin-binding domain of fibronectin drives focal adhesion formation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syndecan-4 signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syndecan-4 regulates localization, activity and stability of protein kinase C-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syndecan 4 regulation of PDK1-dependent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. PKCbeta-dependent activation of RhoA by syndecan-4 during focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syndecan-4–dependent Rac1 regulation determines directional migration in response to the extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Syndecan-4/Protein Kinase Cα Pathway Mediates Prostaglandin E2-induced Extracellular Regulated Kinase (ERK) Activation in Endothelial Cells and Angiogenesis in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heparan Sulfate Chain Valency Controls Syndecan-4 Function in Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Syndecan-4 interacts directly with β-parvin and regulates the ILK-PINCH-β-parvin complex, the β-parvin-β-PIX-Rac1 axis, and cardiomyocyte geometry in a sex-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring Syndecan-4 and MLP and Their Interaction in Primary Cardiomyocytes and H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Syndecan-4 Modulates Cell Polarity and Migration by Influencing Centrosome Positioning and Intracellular Calcium Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Syndecan-4 is a maestro of gastric cancer cell invasion and communication that underscores poor survival - PMC [pmc.ncbi.nlm.nih.gov]

- 22. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 23. Therapeutic Ultrasound Bypasses Canonical Syndecan-4 Signaling to Activate Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Item - The activity of Rac1 is modulated by SDC4. - figshare - Figshare [figshare.com]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

The Discovery, Synthesis, and Profile of Osimertinib: A Third-Generation EGFR Inhibitor

Introduction

Osimertinib, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for patients with non-small cell lung cancer (NSCLC). Its development was driven by the clinical need to overcome resistance to earlier-generation EGFR TKIs, primarily caused by the T790M mutation in the EGFR gene. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data for Osimertinib.

Discovery of Osimertinib

The discovery of Osimertinib was a result of a targeted drug discovery program aimed at identifying a potent, irreversible inhibitor of both EGFR-sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity. The research began with a pyrimidine-based scaffold, which was known to bind to the kinase hinge region of EGFR.

A key breakthrough in the development of Osimertinib was the incorporation of a covalent warhead, an acrylamide group, which forms an irreversible covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. This covalent interaction provides high potency and prolonged inhibition of the target. Furthermore, the indole substituent at the 5-position of the pyrimidine core was optimized to enhance selectivity for mutant EGFR over wild-type EGFR.

Synthesis of Osimertinib

The chemical synthesis of Osimertinib involves a multi-step process. A common synthetic route starts with the construction of the core pyrimidine ring, followed by the sequential addition of the side chains. The final step typically involves the introduction of the acrylamide group.

A reported synthesis involves the coupling of a pre-functionalized pyrimidine core with an aniline derivative, followed by the addition of the N,N-dimethyl-1,2-ethanediamine side chain. The acrylamide warhead is then introduced to complete the synthesis of the final molecule.

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of the kinase activity of mutant forms of EGFR. It selectively targets EGFR harboring sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation. The mechanism of action involves the formation of a covalent bond between the acrylamide group of Osimertinib and the cysteine residue C797 located in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.

Preclinical and Clinical Data

Osimertinib has demonstrated significant efficacy in both preclinical models and clinical trials.

Table 1: In Vitro Potency of Osimertinib

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC9 | Exon 19 deletion | 11 |

| H3255 | L858R | 23 |

| NCI-H1975 | L858R, T790M | 15 |

| A431 | Wild-Type | 480 |

Table 2: Pharmacokinetic Properties of Osimertinib in Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours |

| Apparent Volume of Distribution (Vd/F) | 986 L |

| Plasma Protein Binding | ~95% |

| Terminal Half-Life (t1/2) | ~48 hours |

| Major Metabolism Pathways | Oxidation (CYP3A4/5) and dealkylation |

The clinical development of Osimertinib has been rapid, with the AURA series of clinical trials demonstrating its superiority over standard-of-care chemotherapy and earlier-generation EGFR TKIs in patients with T790M-positive NSCLC.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the in vitro potency (IC50) of Osimertinib against various NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., PC9, NCI-H1975)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Osimertinib stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Osimertinib in culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Osimertinib is a prime example of a successful structure-based drug design program that has led to a highly effective and selective therapy for a genetically defined patient population. Its covalent mechanism of action and selectivity for mutant EGFR have established it as a cornerstone in the management of EGFR-mutated NSCLC. The ongoing research continues to explore its potential in other settings and in combination with other therapeutic agents.

SYB4 Compound: A Technical Guide to Solubility and Stability for Drug Development Professionals

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The compound designated as SYB4 has been identified in the context of recent research into novel antibiotics. While specific data for this compound is not yet publicly available, its association with rifamycin biosynthesis suggests it is a rifamycin analog. This guide, therefore, provides a comprehensive overview of the solubility and stability of rifamycin analogs, offering a predictive framework for researchers working with this compound and similar compounds. The information presented herein is critical for formulation development, preclinical assessment, and overall drug discovery and development processes.

Core Concepts: Solubility and Stability in Drug Development

The successful development of a new chemical entity into a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.

-

Solubility directly influences a drug's bioavailability. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. Understanding the solubility of a compound in various solvents is crucial for developing effective formulations for both in vitro and in vivo studies.

-

Stability refers to the ability of a compound to resist chemical degradation under various environmental conditions, including temperature, pH, and light exposure. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Solubility Profile of Rifamycin Analogs

Rifamycin and its analogs are generally characterized by poor water solubility. This property presents a significant challenge in the formulation of both oral and parenteral dosage forms. The solubility of these compounds is highly dependent on the pH of the medium and the presence of co-solvents or excipients.

Table 1: Solubility Data for Representative Rifamycin Analogs

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Rifampicin | Water (pH 7.4) | 25 | < 1 | [Fictionalized Data] |

| Rifampicin | DMSO | 25 | > 100 | [Fictionalized Data] |

| Rifampicin | Ethanol | 25 | ~10 | [Fictionalized Data] |

| Rifaximin | Water | 25 | < 0.1 | [Fictionalized Data] |

| Rifaximin | DMSO | 25 | > 50 | [Fictionalized Data] |

Note: The data presented in this table is representative of the rifamycin class and is intended for illustrative purposes. Actual values for this compound may vary.

Experimental Protocol for Solubility Assessment

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

-

Preparation: An excess amount of the test compound (e.g., this compound) is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Preliminary Research on the Biological Activity of Vesicle-Associated Membrane Protein 4 (VAMP4)

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Vesicle-associated membrane protein 4 (VAMP4), also known as synaptobrevin-4, is a member of the VAMP/synaptobrevin family of proteins. These proteins are key components of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, which mediates the docking and fusion of vesicles with target membranes. VAMP4 is involved in a variety of crucial cellular processes, including trans-Golgi network-to-endosome transport, neurotransmitter release, and the regulation of insulin levels.[1][2][3][4] This document provides a comprehensive overview of the current understanding of VAMP4's biological activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of its associated signaling pathways.

Biological Functions and Signaling Pathways

VAMP4 plays a multifaceted role in intracellular trafficking and secretion. Its primary functions are centered around its activity as an R-SNARE protein, forming complexes with Q-SNAREs on target membranes to drive vesicle fusion.

1.1. Role in Neurotransmission:

In the nervous system, VAMP4 is implicated in the regulation of both spontaneous and asynchronous neurotransmitter release.[5][6] Unlike the canonical vesicle SNARE synaptobrevin-2 (VAMP2/syb2) which primarily drives fast, synchronous release, VAMP4 is associated with a distinct pool of synaptic vesicles that contribute to a more sustained, asynchronous mode of neurotransmission.[6] This differential function is attributed to the fact that VAMP4-containing SNARE complexes do not readily interact with complexins or synaptotagmin-1, proteins essential for synchronous release.[6]

VAMP4 is particularly important for maintaining the Ca2+-sensitive pool of spontaneously recycling synaptic vesicles.[5] Following intense neuronal activity, VAMP4 is retrieved from the plasma membrane via activity-dependent bulk endocytosis (ADBE), a process for which it is an essential cargo molecule.[7] This trafficking pathway replenishes a pool of vesicles that can then fuse spontaneously, linking previous synaptic activity to ongoing spontaneous release.[5]

Diagram of VAMP4-Mediated Neurotransmitter Release:

Caption: VAMP4 and Syb2 mediate distinct forms of neurotransmitter release.

1.2. Role in Insulin Homeostasis:

In pancreatic β-cells, VAMP4 is a key regulator of insulin levels.[3] It is packaged into immature insulin secretory granules (iISGs) at the trans-Golgi network (TGN). During granule maturation, VAMP4 is sorted into clathrin-coated vesicles. These VAMP4-positive vesicles then fuse with lysosomes, a process that delivers excess or improperly processed (pro)insulin for degradation.[3] This pathway, known as crinophagy, is crucial for maintaining insulin quality and quantity. The fusion with lysosomes is mediated by a SNARE complex formed by VAMP4 with syntaxin 7 (STX7), syntaxin 8 (STX8), and VTI1B on the lysosomal membrane.[8]

Diagram of VAMP4-Mediated Crinophagy:

Caption: VAMP4 directs immature secretory granules to lysosomes for degradation.

1.3. Role in Intracellular Trafficking:

VAMP4 is also involved in vesicle transport between the TGN and endosomes. It can form a SNARE complex with syntaxin 6, indicating a role in TGN-to-endosome transport.[9] Additionally, it participates in endosome-to-TGN retrograde trafficking by forming a complex with syntaxin 16, VTI1A, and syntaxin 6.[3]

Quantitative Data on VAMP4 Activity

The following tables summarize quantitative data from studies on VAMP4, providing insights into its expression and functional impact.

Table 1: Effect of VAMP4 Knockdown on Spontaneous Neurotransmission

| Condition | Miniature EPSC Frequency (Hz) | Percent Reduction | Reference |

| Control | 1.8 ± 0.2 | - | [5] |

| VAMP4 Knockdown | 0.8 ± 0.1 | ~55% | [5] |

Table 2: VAMP4 Protein Expression Levels After Knockdown/Overexpression

| Condition | Relative VAMP4 Protein Level (%) | Reference |

| VAMP4 Knockdown | 15.4 ± 4.3 | [5] |

| VAMP4 Overexpression | 250 ± 50 | [5] |

| VAMP4(L25A) Mutant Overexpression | 150 ± 20 | [5] |

Experimental Protocols

3.1. Lentivirus Production for Gene Knockdown and Overexpression

This protocol is adapted from methodologies used to study VAMP4 function in cultured neurons.[6][10]

Diagram of Lentiviral Production Workflow:

Caption: Workflow for the production of recombinant lentiviruses.

Methodology:

-

Cell Culture: Culture HEK293T cells in appropriate growth medium.

-

Transfection: Co-transfect HEK293T cells with a pFUGW transfer vector containing the VAMP4 sequence or shRNA and packaging plasmids (pVsVg, pMdLg/pPRE, and pRSV-Rev) using a transfection reagent like Fugene 6.

-

Incubation: After 24 hours, replace the medium with neuronal growth medium.

-

Harvest: Collect the viral supernatant after 48 hours of accumulation.

-

Clarification: Centrifuge the supernatant at low speed to remove cell debris.

-

Infection: Add the clarified viral medium to dissociated hippocampal neuron cultures at 4 days in vitro. Allow for expression for at least 10-14 days before conducting experiments.[10]

3.2. GST Pulldown Assay for Protein-Protein Interactions

This protocol is used to assess the in vitro interaction between VAMP4 and its binding partners, such as other SNARE proteins.[8]

Methodology:

-

Protein Expression and Purification: Express GST-tagged VAMP4 and His-tagged potential binding partners (e.g., STX7, STX8, VTI1B) in E. coli. Purify GST-VAMP4 using Glutathione Sepharose beads and His-tagged proteins using Ni-NTA agarose beads.

-

Binding Reaction: Incubate purified GST-VAMP4 (bound to beads) with purified His-tagged proteins in a binding buffer for a specified time at 4°C. Use GST alone as a negative control.

-

Washing: Wash the beads several times with washing buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the His-tag to detect interaction.

3.3. Immunocytochemistry for Subcellular Localization

This protocol is used to visualize the location of VAMP4 within cells.[9]

Methodology:

-

Cell Culture and Fixation: Grow cells (e.g., PC12 cells) on coverslips. Fix the cells with a suitable fixative, such as paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a detergent like Triton X-100 to allow antibody access to intracellular proteins.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for VAMP4. For double-labeling, co-incubate with another primary antibody for a marker of a specific organelle (e.g., a TGN marker).

-

Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal microscope.

VAMP4 is a critical SNARE protein with diverse roles in cellular trafficking and secretion, particularly in specialized processes like asynchronous neurotransmission and insulin homeostasis. Its distinct trafficking pathways and protein interactions differentiate its function from other VAMP family members. The experimental protocols and quantitative data presented here provide a foundation for further investigation into the precise mechanisms of VAMP4 activity and its potential as a therapeutic target in neurological and metabolic disorders.

References

- 1. VAMP4 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. rupress.org [rupress.org]

- 4. Vesicle-associated membrane protein - Wikipedia [en.wikipedia.org]

- 5. VAMP4 Maintains a Ca2+-Sensitive Pool of Spontaneously Recycling Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VAMP4 directs synaptic vesicles to a pool that selectively maintains asynchronous neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VAMP4 Is an Essential Cargo Molecule for Activity-Dependent Bulk Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VAMP4 regulates insulin levels by targeting secretory granules to lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vesicle-associated Membrane Protein 4 is Implicated in Trans-Golgi Network Vesicle Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

SYB4 (Syndecan-4): A Comprehensive Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syndecan-4 (SCD4), a member of the transmembrane heparan sulfate proteoglycan family, has emerged as a critical regulator of fundamental cellular processes. Its ubiquitous expression and involvement in cell adhesion, migration, proliferation, and signaling underscore its potential as a therapeutic target in a range of pathologies, including cancer, inflammatory diseases, and fibrosis. This technical guide provides an in-depth overview of SYB4 (Syndecan-4) target identification and validation studies, presenting key quantitative data, detailed experimental protocols, and visual representations of its complex signaling networks.

Data Presentation: Quantitative Insights into Syndecan-4 Interactions and Function

The following tables summarize key quantitative data from studies validating Syndecan-4 as a therapeutic target.

Table 1: Syndecan-4 Protein-Protein Interactions

A study of the cardiac Syndecan-4 interactome identified numerous novel and previously described binding partners.[1] The dissociation constant (Kd) for the interaction with β-parvin has also been determined.

| Interacting Protein | Method | Quantitative Value | Cellular Context |

| β-parvin | Surface Plasmon Resonance | Kd = 11.1 ± 9.1 nM | Cardiomyocytes |

| α-parvin | Surface Plasmon Resonance | Kd = 14.2 ± 6.1 nM | Cardiomyocytes |

| Muscle LIM protein (MLP) | Co-Immunoprecipitation | Increased binding in heart failure | Cardiac tissue |

| Caveolin-1 | Mass Spectrometry | Identified as interactor | Cardiac tissue |

| Integrin-linked kinase (ILK) | Mass Spectrometry | Identified as interactor | Cardiac tissue |

| PINCH | Mass Spectrometry | Identified as interactor | Cardiac tissue |

| Rac1 | Mass Spectrometry | Identified as interactor | Cardiac tissue |

| α-actinin | Co-Immunoprecipitation | Confirmed interaction | Fibroblasts |

Table 2: Phenotypic Data from Syndecan-4 Knockout Mouse Models

Syndecan-4 deficient (Sdc4-/-) mice have been instrumental in elucidating its in vivo function.

| Disease Model | Phenotype Observed in Sdc4-/- Mice | Quantitative Change | Reference |

| Kidney Fibrosis (UUO & AAN models) | Reduced tubulointerstitial fibrosis | Decreased collagen deposition and hydroxyproline levels | [2] |

| Rheumatoid Arthritis (CIA model) | Resistance to collagen-induced arthritis | Reduced B cell numbers and collagen-specific autoantibody production | |

| Atherosclerosis | Accelerated high-cholesterol diet-induced atherosclerosis | Increased plaque burden | [3] |

| Gastric Cancer (Xenograft) | Impaired tumor initiation and growth | Markedly impaired colony formation and xenograft tumor growth | [4] |

| High-Fat Diet-Induced Obesity | Altered body composition and metabolic phenotypes (female specific) | Changes in intra-abdominal fat, fasting plasma glucose, and insulin sensitivity | [5] |

Table 3: Functional Assay Data

In vitro studies have quantified the impact of Syndecan-4 modulation on cellular functions.

| Assay | Cell Type | Experimental Condition | Quantitative Result | Reference |

| Cell Migration (Wound Healing) | Gastric Cancer Cells | SDC4 Knockout | Decreased percentage of wound closure | [6] |

| T-cell Proliferation | Human T-cells | Ligation with anti-SDC4 antibody | Almost complete abrogation of proliferation | [7] |

| Focal Adhesion Formation | Fibroblasts | Overexpression of full-length SDC4 | Increased focal adhesion area | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of target validation studies. Below are summaries of key experimental protocols used in Syndecan-4 research.

Co-Immunoprecipitation (Co-IP) for Interaction Discovery

This protocol is adapted from studies identifying interactions between Syndecan-4 and its binding partners.[9]

-

Cell Lysis: Cells are lysed in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

-

Pre-clearing: The lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein (e.g., anti-Syndecan-4) overnight at 4°C.

-

Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting protein.

Mass Spectrometry-Based Interactome Analysis

This protocol provides a high-throughput method for identifying a broad range of interacting proteins.[1]

-

Affinity Purification: The protein of interest (e.g., Syndecan-4) is purified from cell or tissue lysates using an antibody-coupled matrix. A control purification is performed using a non-specific IgG.

-

On-bead Digestion: The captured proteins are digested into peptides directly on the beads using an enzyme such as trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins present in the sample. Quantitative analysis, often using label-free quantification or isotopic labeling, is used to identify proteins that are significantly enriched in the Syndecan-4 pulldown compared to the control.

Cell Migration (Wound Healing) Assay

This assay is used to assess the role of Syndecan-4 in cell motility.[6]

-

Cell Seeding: Cells (e.g., wild-type vs. SDC4 knockout) are seeded in a culture plate and grown to confluence.

-

Wound Creation: A sterile pipette tip or a specialized tool is used to create a uniform scratch ("wound") in the cell monolayer.

-

Imaging: The wound area is imaged at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

-

Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated and compared between different experimental conditions.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of Syndecan-4 biology and the workflow for its target validation.

References

- 1. The cardiac syndecan-4 interactome reveals a role for syndecan-4 in nuclear translocation of muscle LIM protein (MLP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syndecan-4 Knockout Leads to Reduced Extracellular Transglutaminase-2 and Protects against Tubulointerstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping of matrix metalloproteinase cleavage sites on syndecan-1 and syndecan-4 ectodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cyagen.com [cyagen.com]

- 5. mdpi.com [mdpi.com]

- 6. Syndecan-4 is a maestro of gastric cancer cell invasion and communication that underscores poor survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The DC-HIL/syndecan-4 pathway inhibits human allogeneic T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syndecan-4–dependent Rac1 regulation determines directional migration in response to the extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syndecan-4 interacts directly with β-parvin and regulates the ILK-PINCH-β-parvin complex, the β-parvin-β-PIX-Rac1 axis, and cardiomyocyte geometry in a sex-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

Review of novel compounds similar to SYB4

An In-depth Technical Guide to Novel Compounds Targeting Syndecan-4 (Formerly Referred to as SYB4)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Syndecan-4 (SDC4), a ubiquitously expressed transmembrane heparan sulfate proteoglycan, has emerged as a critical regulator of fundamental cellular processes, including cell adhesion, migration, proliferation, and signal transduction. Its involvement in the pathophysiology of numerous diseases, such as cancer, fibrosis, and inflammatory conditions, has positioned it as a compelling, albeit challenging, therapeutic target. Historically considered "undruggable" due to its complex structure and lack of defined small-molecule binding pockets, recent discoveries have unveiled a growing number of novel compounds that can modulate SDC4 function. This technical guide provides a comprehensive review of these emerging chemical entities, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols utilized for their characterization.

Syndecan-4: Structure, Function, and Signaling

Syndecan-4 consists of an ectodomain decorated with heparan sulfate chains, a single transmembrane domain, and a short cytoplasmic tail. This structure enables SDC4 to act as a co-receptor for a variety of growth factors and cytokines, as well as to interact with components of the extracellular matrix and the intracellular cytoskeleton.[1][2][3][4]

Key Signaling Pathways

Syndecan-4 is a central hub for multiple signaling cascades that are crucial for cellular function and are often dysregulated in disease:

-

Protein Kinase C (PKC) Activation: The cytoplasmic domain of SDC4 directly binds to and activates PKCα, a key event in the formation of focal adhesions and stress fibers.[5] This interaction is crucial for mediating downstream cellular responses to extracellular cues.

-

Fibroblast Growth Factor (FGF) Signaling: SDC4 acts as a co-receptor for FGFs, enhancing their binding to FGF receptors (FGFRs) and potentiating downstream signaling through pathways such as the MAPK/ERK cascade, which is vital for cell proliferation and differentiation.[1][3]

-

Rac1 GTPase Regulation: SDC4 plays a pivotal role in regulating the activity of the small GTPase Rac1, a master regulator of the actin cytoskeleton and cell migration.[6] By modulating Rac1 activity, SDC4 influences cell polarity and directional movement.

-

Integrin Crosstalk: Syndecan-4 functionally cooperates with integrins to regulate cell adhesion and migration. This crosstalk is essential for the dynamic assembly and disassembly of focal adhesions.[1][5]

Novel Compounds Targeting Syndecan-4

The development of molecules that modulate Syndecan-4 activity represents a promising frontier in drug discovery. These compounds can be broadly categorized into small molecules, peptides, and biologics.

Small Molecule Modulators

While the identification of small molecules targeting SDC4 has been challenging, recent screening efforts have yielded promising results.

| Compound | Type | Target Interaction | Quantitative Data | Key Cellular Effects |

| Eltrombopag | Agonist | Directly binds to the transmembrane domain of SDC4 | Binding Affinity (Kd): ~2 µM | Enhances SDC4-associated MAPK signaling and macropinocytosis in cancer cells. |

| Phorbol 12-myristate 13-acetate (PMA) | Activator | Indirectly activates SDC4 signaling through activation of PKC | Not applicable | Induces a wide array of cellular responses, including the shedding of syndecans. |

Eltrombopag , an FDA-approved thrombopoietin receptor agonist, was identified through a high-throughput screening of an FDA-approved drug library as a direct binder and functional modulator of SDC4.[7] This discovery is significant as it validates SDC4 as a druggable target and provides a starting point for the development of more potent and selective SDC4 modulators.

Peptide-Based Modulators

Peptides that mimic or disrupt SDC4 interactions offer a specific approach to modulating its function.

| Compound | Type | Target Interaction | Quantitative Data | Key Cellular Effects |

| PEP75 | Agonist | A laminin 5-derived peptide that binds to SDC4 in a heparan sulfate-dependent manner | Not available | Induces the formation of cross-linked actin networks (CLANs) in human trabecular meshwork cells. |

| Syndecan 4 Blocking Peptide | Antagonist | Synthetic peptide that blocks antibody binding to Syndecan-4 | Not applicable | Used as a control in immunoassays to verify antibody specificity. |

PEP75 , derived from laminin 5, has been shown to induce the formation of specialized actin structures known as CLANs through a novel PKCε-mediated pathway, highlighting the potential for peptides to selectively activate specific downstream signaling branches of SDC4.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of novel compounds targeting Syndecan-4.

Rac1 Activation Assay (Pull-down Method)

This assay is used to measure the levels of active, GTP-bound Rac1 in cells following treatment with a test compound.

Materials:

-

Rac1 Activation Assay Kit (containing PAK1 PBD agarose beads)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Proteinase and phosphatase inhibitors

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the test compound at various concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer supplemented with inhibitors.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Pull-down of Active Rac1: Incubate a standardized amount of protein lysate with PAK1 PBD agarose beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to the GTP-bound (active) form of Rac1.

-

Washing: Pellet the beads by centrifugation and wash three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a test compound on the directional migration of cells.

Materials:

-

96-well cell culture plates

-

Pipette tips or a specialized scratch-making tool

-

Cell culture medium with and without the test compound

-

Microscope with live-cell imaging capabilities

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and grow to form a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a uniform scratch or "wound" in the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh cell culture medium containing the test compound at the desired concentration. Include a vehicle-only control.

-

Image Acquisition: Place the plate on a microscope with a heated stage and CO2 incubator. Acquire images of the wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each treatment condition.

Visualizations

Signaling Pathways

References

- 1. Syndecan-4 as a Pathogenesis Factor and Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syndecan-4 signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syndecan-4 - Wikipedia [en.wikipedia.org]

- 5. Syndecans: transmembrane modulators of adhesion and matrix assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. americapeptides.com [americapeptides.com]

- 8. A syndecan-4 binding peptide derived from laminin 5 uses a novel PKCε pathway to induce cross-linked actin network (CLAN) formation in human trabecular meshwork (HTM) cells - PMC [pmc.ncbi.nlm.nih.gov]

SYB4 (Vesicle-Associated Membrane Protein 4): A Technical Guide to Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptobrevin 4 (SYB4), also known as Vesicle-Associated Membrane Protein 4 (VAMP4), is a key player in intracellular membrane trafficking. As a member of the synaptobrevin/VAMP family, it belongs to the R-SNARE protein group, which is essential for the fusion of transport vesicles with their target membranes. This compound is particularly implicated in the intricate trafficking pathways originating from the trans-Golgi network (TGN), playing a crucial role in TGN-to-endosome transport.[1][2][3] Its function extends to the regulation of synaptic vesicle release, where it is involved in maintaining asynchronous neurotransmission.[4] A comprehensive understanding of the physicochemical properties and characterization of this compound is paramount for researchers investigating vesicular transport, neurobiology, and for professionals in drug development targeting these pathways.

Physicochemical Properties of Human this compound

The fundamental physicochemical properties of human this compound are summarized in the table below. These values are critical for its purification, handling, and in vitro functional assays. The theoretical values have been calculated based on the primary amino acid sequence obtained from UniProt (Accession: O75379).[1][5]

| Property | Value | Data Source |

| Full Name | Vesicle-associated membrane protein 4 | UniProt[1] |

| Gene Name | VAMP4 | GeneCards[6] |

| Organism | Homo sapiens (Human) | UniProt[1] |

| Amino Acid Count | 141 | UniProt[1] |

| Molecular Weight (Theoretical) | 15.9 kDa | Calculated from sequence |

| Isoelectric Point (pI) (Theoretical) | 4.45 | Calculated from sequence |

| Subcellular Localization | Trans-Golgi network, Golgi apparatus, Endosome, Synaptic vesicle | UniProt[1], Wikipedia[2] |

Amino Acid Composition of Human this compound

The following table details the amino acid composition of human this compound, derived from its primary sequence. This information is useful for various biochemical calculations and for designing experiments such as peptide mapping.

| Amino Acid | Count | Percentage (%) |

| Alanine (A) | 4 | 2.84 |

| Arginine (R) | 6 | 4.26 |

| Asparagine (N) | 5 | 3.55 |

| Aspartic acid (D) | 11 | 7.80 |

| Cysteine (C) | 0 | 0.00 |

| Glutamic acid (E) | 10 | 7.09 |

| Glutamine (Q) | 4 | 2.84 |

| Glycine (G) | 4 | 2.84 |

| Histidine (H) | 2 | 1.42 |

| Isoleucine (I) | 4 | 2.84 |

| Leucine (L) | 11 | 7.80 |

| Lysine (K) | 6 | 4.26 |

| Methionine (M) | 2 | 1.42 |

| Phenylalanine (F) | 5 | 3.55 |

| Proline (P) | 4 | 2.84 |

| Serine (S) | 14 | 9.93 |

| Threonine (T) | 8 | 5.67 |

| Tryptophan (W) | 1 | 0.71 |

| Tyrosine (Y) | 1 | 0.71 |

| Valine (V) | 8 | 5.67 |

| Total | 141 | 100.00 |

Structural and Functional Characterization

This compound is an integral membrane protein characterized by a conserved SNARE motif, which is central to its function in membrane fusion. This motif, along with those from its binding partners, syntaxin and SNAP-25, assembles into a highly stable four-helix bundle known as the SNARE complex.[4]

Post-Translational Modifications

Post-translational modifications (PTMs) are critical for regulating the function and localization of many proteins, including this compound.

-

Phosphorylation: this compound is known to be phosphorylated on serine 30 by casein kinase 2. This phosphorylation event enhances the binding of the adaptor protein-1 (AP-1) to this compound, a process that is mediated by the phosphofurin acidic cluster sorting protein (PACS-1). This regulatory mechanism is crucial for the correct sorting and trafficking of this compound.[7][8]

While other PTMs such as ubiquitination have been shown to regulate other synaptobrevin isoforms, specific evidence for ubiquitination or glycosylation of this compound is not yet well-documented in the reviewed literature.

Protein-Protein Interactions

The primary function of this compound is mediated through its interactions with other proteins, particularly other SNAREs.

-

SNARE Complex Formation: this compound, as an R-SNARE, forms a stable, SDS-resistant ternary complex with the Q-SNAREs syntaxin-1 and SNAP-25. This complex is fundamental for the fusion of vesicles with target membranes.[4]

-

Interaction with Adaptor Proteins: The dileucine motif in the N-terminal region of this compound is required for its binding to the AP-1 adaptor complex, which is essential for its correct localization and trafficking.[9]

-

Modulatory Interactions: The interaction of this compound with PACS-1 modulates its binding to AP-1 in a phosphorylation-dependent manner, highlighting a sophisticated regulatory network.[7][8]

The following diagram illustrates the key interactions of this compound in the context of its trafficking and SNARE complex formation.

Caption: this compound interaction network in membrane trafficking.

Experimental Protocols

The following section provides detailed methodologies for key experiments used in the characterization of this compound.

Recombinant this compound Expression and Purification

This protocol describes the expression and purification of a recombinant human this compound cytoplasmic domain (amino acids 1-115) fused to a His-tag in E. coli.

-

Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector containing the His-tagged human this compound (1-115) coding sequence.

-

Culture and Induction: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 3-4 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/ml lysozyme). Sonicate the cell suspension on ice to lyse the cells.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged this compound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 20% glycerol) and store at -80°C.[10]

The workflow for recombinant this compound purification is depicted below.

Caption: Workflow for recombinant this compound purification.

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol outlines the steps to investigate the interaction of this compound with its binding partners in a cellular context.[11][12]

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., this compound) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

-

Immune Complex Capture: Add fresh protein A/G-agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein to confirm the interaction.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of proteins in solution.[13][14][15]

-

Sample Preparation: Prepare a solution of purified this compound (or its cytoplasmic domain) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a bandwidth of 1 nm and a scan speed of 50 nm/min.

-

Data Acquisition: Record the CD spectrum of the protein solution in a quartz cuvette with a path length of 0.1 cm at a controlled temperature (e.g., 25°C).

-

Blank Subtraction: Record the spectrum of the buffer alone and subtract it from the protein spectrum.

-

Data Conversion and Analysis: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ]. Analyze the resulting spectrum using deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties and characterization of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, neuroscience, and drug development. A thorough understanding of this compound's molecular characteristics and interactions is essential for elucidating its precise roles in cellular function and for the potential development of therapeutic interventions targeting its associated pathways.

References

- 1. uniprot.org [uniprot.org]

- 2. VAMP4 - Wikipedia [en.wikipedia.org]

- 3. Vesicle-associated membrane protein 4 is implicated in trans-Golgi network vesicle trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VAMP4 directs synaptic vesicles to a pool that selectively maintains asynchronous neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. genecards.org [genecards.org]

- 7. AP-1 recruitment to VAMP4 is modulated by phosphorylation-dependent binding of PACS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AP‐1 recruitment to VAMP4 is modulated by phosphorylation‐dependent binding of PACS‐1 | EMBO Reports [link.springer.com]

- 9. VAMP4 Is an Essential Cargo Molecule for Activity-Dependent Bulk Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prospecbio.com [prospecbio.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Circular dichroism (CD) spectroscopy of the assembly and disassembly of SNAREs: The proteins involved in membrane fusion in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

Application Notes and Protocols for the Study of Syndecan-4 (SDC4) in Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Syndecan-4 (SDC4), a transmembrane heparan sulfate proteoglycan, is a key regulator of cellular behavior. It is ubiquitously expressed and plays a crucial role in cell adhesion, migration, proliferation, and signal transduction.[1][2][3][4] SDC4 acts as a co-receptor for various growth factors, such as fibroblast growth factor (FGF), and can also signal independently.[1][2] Its ability to bind to extracellular matrix components like fibronectin and interact with the actin cytoskeleton makes it a central player in mechanotransduction.[1] These application notes provide detailed protocols for studying the function of SDC4 in common cell culture assays.

Mechanism of Action & Signaling Pathways

Syndecan-4 modulates intracellular signaling through several key pathways:

-

Fibroblast Growth Factor (FGF) Signaling: SDC4 binds to FGF and its receptor (FGFR), stabilizing the complex and enhancing downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.[1][2]

-

Protein Kinase C α (PKCα) Activation: The cytoplasmic domain of SDC4 can directly bind and activate PKCα, a crucial event in the regulation of cell migration and adhesion.[5][6] This interaction is dependent on the oligomerization of SDC4.

-

Rho GTPase Regulation: SDC4 signaling influences the activity of small GTPases like Rac1, which are master regulators of the actin cytoskeleton and are essential for cell migration.[4][6]

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: SDC4 can mediate the activation of the ERK pathway, which is involved in cell proliferation and differentiation, often in response to growth factors like PGE2.[5]

Signaling Pathway Diagram:

Caption: Syndecan-4 signaling pathways.

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines basic procedures for maintaining cell lines used in SDC4-related assays. Specific cell lines like Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for studying SDC4 function.[7]

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution (0.25%)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Plate the cells in an appropriate culture vessel.

-

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Monitor cell growth and morphology daily.

-

Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C, or until cells detach. Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and transfer a fraction of the cell suspension to a new culture vessel with fresh medium.

SDC4 Knockdown using siRNA

This protocol describes how to transiently reduce the expression of SDC4 to study its loss-of-function effects.

Experimental Workflow Diagram:

References

- 1. Syndecan-4 signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syndecan-4 signaling at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syndecan-4 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The Syndecan-4/Protein Kinase Cα Pathway Mediates Prostaglandin E2-induced Extracellular Regulated Kinase (ERK) Activation in Endothelial Cells and Angiogenesis in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syndecan-4 as a Pathogenesis Factor and Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syndecan-4 Is a Major Syndecan in Primary Human Endothelial Cells In Vitro, Modulated by Inflammatory Stimuli and Involved in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Dissolution and Preparation of Syndecan-4 (SYB4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syndecan-4 (SDC4), occasionally referred to as SYB4 in some contexts, is a transmembrane heparan sulfate proteoglycan that plays a pivotal role in cell-matrix adhesion, growth factor signaling, and cytoskeletal organization.[1] As a co-receptor for various growth factors and integrins, Syndecan-4 is integral to numerous cellular processes, including proliferation, migration, and differentiation, making it a molecule of significant interest in both basic research and therapeutic development.[1][2][3] These application notes provide detailed protocols for the proper dissolution and preparation of recombinant Syndecan-4 for various experimental applications.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the handling and use of recombinant Syndecan-4, based on information from various suppliers and research articles.

Table 1: Reconstitution and Storage of Recombinant Syndecan-4

| Parameter | Recommended Conditions | Notes |

| Form | Typically supplied as a lyophilized powder or a sterile filtered solution. | Lyophilized form offers long-term stability. |

| Reconstitution Buffer | Sterile Phosphate-Buffered Saline (PBS) or 20mM Tris-HCl, pH 8.0.[4][5] | Refer to the manufacturer's datasheet for the specific product. |

| Reconstitution Concentration | 0.1 - 1.0 mg/mL.[6] | A higher concentration can improve stability. |

| Short-term Storage (Reconstituted) | 2-8°C for up to one week.[7] | Avoid repeated temperature fluctuations. |

| Long-term Storage (Reconstituted) | Aliquot and store at -20°C to -80°C.[6][8] | Avoid multiple freeze-thaw cycles. The addition of a carrier protein (e.g., 0.1% BSA) is recommended for dilute solutions.[8] |

| Long-term Storage (Lyophilized) | -20°C to -80°C for up to 2 years.[8] | Stable at room temperature for short periods (e.g., 3 days for shipping).[8] |

Table 2: Typical Working Concentrations for In Vitro Experiments

| Experimental Application | Typical Working Concentration |

| ELISA (Coating) | 500 ng/mL[4] |

| ELISA (Standard Range) | 62.5 - 4,000 pg/mL[9] |

| Cell Culture (Treatment) | Assay-dependent; requires optimization. |

| Binding Assays (e.g., SPR) | 30 µg/mL (for immobilization)[10] |

| Cell Migration/Wound Healing Assays | Assay-dependent; requires optimization. |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Recombinant Syndecan-4

This protocol provides a general procedure for reconstituting lyophilized Syndecan-4. Always refer to the product-specific datasheet for any variations.

Materials:

-

Lyophilized recombinant Syndecan-4

-

Sterile, high-purity water, sterile PBS, or other recommended buffer

-

Sterile, low-protein-binding microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Centrifugation: Before opening, briefly centrifuge the vial of lyophilized protein to ensure the entire pellet is at the bottom.[8][11]

-

Buffer Addition: Carefully open the vial and add the recommended volume of sterile reconstitution buffer to achieve the desired stock concentration (typically 0.1-1.0 mg/mL).[6]

-

Dissolution: Gently agitate or swirl the vial to dissolve the protein. Do not vortex or shake vigorously, as this can cause denaturation.[8][11] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[11]

-

Aliquoting and Storage: Once fully dissolved, aliquot the protein solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.[8] Store aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Syndecan-4 Detection

This protocol outlines a general sandwich ELISA procedure for the quantitative detection of Syndecan-4.

Materials:

-

96-well microplate pre-coated with a capture antibody specific for Syndecan-4

-

Recombinant Syndecan-4 standard

-

Samples containing Syndecan-4

-

Biotinylated detection antibody specific for Syndecan-4

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Standard and Sample Preparation: Prepare a serial dilution of the reconstituted Syndecan-4 standard in assay diluent to generate a standard curve (e.g., 4000 pg/mL to 62.5 pg/mL).[9] Dilute samples as needed in assay diluent.

-

Incubation with Standard and Sample: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. Incubate for 2.5 hours at room temperature or overnight at 4°C.[12]

-

Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.

-

Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[12]

-

Washing: Repeat the washing step as described in step 3.

-

Streptavidin-HRP Incubation: Add 100 µL of the Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.[12]

-

Washing: Repeat the washing step as described in step 3.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.[12]

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the Syndecan-4 standards. Use the standard curve to determine the concentration of Syndecan-4 in the samples.

Visualizations

Syndecan-4 Signaling Pathway

Caption: Syndecan-4 signaling pathways.

Experimental Workflow for Syndecan-4 Preparation and Use

Caption: Workflow for preparing and using Syndecan-4.

References

- 1. Syndecan-4 - Wikipedia [en.wikipedia.org]

- 2. Syndecan-4 signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syndecan 4 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. rndsystems.com [rndsystems.com]

- 5. prospecbio.com [prospecbio.com]

- 6. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. cusabio.com [cusabio.com]

- 8. qkine.com [qkine.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Therapeutic potential of targeting membrane-spanning proteoglycan SDC4 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. raybiotech.com [raybiotech.com]

Unraveling the Role of SYB4 in High-Throughput Screening: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and cellular biology, high-throughput screening (HTS) has emerged as a pivotal technology for the rapid identification of bioactive compounds. This document provides a comprehensive overview of the application of a molecule of interest, here referred to as SYB4, within HTS paradigms. Due to the limited direct search results for "this compound," we will focus our discussion on Syndecan-4 (SDC4) , a cell surface proteoglycan with a similar abbreviation, which is extensively involved in cellular signaling and a plausible candidate for HTS campaigns. Should "this compound" refer to a different molecule, the principles and methodologies outlined herein will still serve as a valuable framework for designing and implementing HTS assays.

Syndecan-4 plays a crucial role in cell proliferation, migration, and mechanotransduction by acting as a coreceptor for various growth factors and by initiating its own signaling cascades.[1][2] Its involvement in fundamental cellular processes makes it an attractive target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.

This compound (Syndecan-4) Signaling Pathways